molecular formula C11H13NO3 B14036251 (4,6-Dimethoxy-1H-indol-2-yl)methanol

(4,6-Dimethoxy-1H-indol-2-yl)methanol

Cat. No.: B14036251
M. Wt: 207.23 g/mol
InChI Key: VNIAEXJLFYSUKR-UHFFFAOYSA-N
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Description

(4,6-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the indole ring and a methanol group at the 2 position. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxy-1H-indol-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indole derivative with a hydroxyl group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,6-dimethoxy-1H-indole-2-carboxylic acid.

    Reduction: Formation of 4,6-dimethoxy-1H-indole-2-ylmethanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(4,6-Dimethoxy-1H-indol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methanol functionality make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(4,6-dimethoxy-1H-indol-2-yl)methanol

InChI

InChI=1S/C11H13NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-5,12-13H,6H2,1-2H3

InChI Key

VNIAEXJLFYSUKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(N2)CO)C(=C1)OC

Origin of Product

United States

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